Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 142593-07-5
VCID: VC21136473
InChI: InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3
SMILES: COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

CAS No.: 142593-07-5

Cat. No.: VC21136473

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate - 142593-07-5

Specification

CAS No. 142593-07-5
Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
IUPAC Name methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate
Standard InChI InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3
Standard InChI Key YFKCGCGCKIYMIH-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC
Canonical SMILES COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC

Introduction

Chemical Properties and Structure

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is characterized by its distinct chemical and physical properties, which contribute to its functionality across various applications. The compound features a bipyridine core with two methyl carboxylate groups positioned at the 6,6'-positions, creating a molecule with excellent chelating capabilities.

Table 1: Physical and Chemical Properties of Dimethyl 2,2'-Bipyridine-6,6'-Dicarboxylate

PropertyValue
Chemical FormulaC₁₄H₁₂N₂O₄
Molecular Weight272.26 g/mol
CAS Number142593-07-5
AppearanceWhite to almost white powder or crystal
Melting Point192-196°C
Synonyms6,6'-Bis(methoxycarbonyl)-2,2'-bipyridine; 6,6'-Dimethoxycarbonyl-2,2'-bipyridine; 2,2'-Bipyridine-6,6'-dicarboxylic acid dimethyl ester

The compound's structure features two pyridine rings connected through a carbon-carbon bond at the 2,2' positions, creating a bidentate ligand with nitrogen atoms that can coordinate with various metal ions . The methyl carboxylate groups at the 6,6'-positions influence the electronic properties of the bipyridine core, affecting its coordination behavior and reactivity in chemical transformations.

Applications

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate has found utility across multiple scientific and industrial domains due to its unique chemical properties and coordination capabilities.

Catalysis

This compound serves as a ligand in various catalytic processes, enhancing the efficiency of reactions in organic synthesis . The bipyridine core with carboxylate ester groups creates metal complexes that can catalyze important transformations. For example, ruthenium complexes with similar bipyridine-dicarboxylate ligands have been studied for water oxidation catalysis, which is relevant to renewable energy research . These catalysts demonstrate how the electronic effects of the ligand can contribute significantly to catalytic activity.

Material Science

In materials science, dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is used in the development of advanced materials, particularly in the synthesis of polymers and coordination compounds that exhibit unique properties . The compound's ability to form stable complexes with various metal ions makes it valuable for creating materials with specific electronic, optical, or mechanical properties. These materials can potentially be applied in areas such as sensors, light-emitting diodes, and other electronic devices.

Pharmaceutical Development

The compound plays a role in drug design, particularly in creating compounds that can interact with biological targets, potentially improving therapeutic efficacy . The bipyridine structure provides a scaffold that can be modified for specific biological interactions. Metal complexes formed with this ligand may exhibit biological activity, including potential antimicrobial, antitumor, or enzyme inhibitory properties.

Analytical Chemistry

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is employed as a reagent in analytical methods, aiding in the detection and quantification of metal ions in various samples . The compound's chelating ability makes it useful for developing selective analytical techniques for metal ions, which is important in environmental monitoring, food safety, and biomedical analysis.

Environmental Science

This chemical is useful in studying the behavior of pollutants, contributing to research aimed at developing remediation strategies . Its coordination properties may be exploited in the development of methods for capturing or transforming environmental contaminants, particularly those containing metal ions.

Table 2: Applications and Significance of Dimethyl 2,2'-Bipyridine-6,6'-Dicarboxylate

Application AreaSignificanceKey Functions
CatalysisEnhances reaction efficiencyLigand in metal complexes for organic transformations and water oxidation
Material ScienceEnables development of functional materialsForms coordination compounds with unique electronic and optical properties
Pharmaceutical DevelopmentContributes to drug designProvides scaffold for biologically active compounds
Analytical ChemistryImproves detection methodsEnables selective detection of metal ions
Environmental ScienceSupports pollution studiesAssists in development of remediation strategies

Coordination Chemistry

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is known for its excellent coordination capabilities with various metal ions. The 2,2'-bipyridine core serves as a bidentate ligand, with the two nitrogen atoms forming coordination bonds with metal centers . The addition of carboxylate groups at the 6,6'-positions further influences the electronic properties of the ligand and its interaction with metals.

The compound can form complexes with various transition metals, including ruthenium, copper, palladium, platinum, and zinc . These metal complexes often exhibit interesting properties that can be exploited in various applications, from catalysis to materials science. For example, ruthenium complexes with bipyridine-dicarboxylate ligands have been investigated for their potential in water oxidation catalysis, which is relevant to artificial photosynthesis and renewable energy technologies .

The coordination geometry of these complexes depends on the metal ion involved, with common geometries including octahedral, square planar, or tetrahedral arrangements. The stability and properties of these complexes are influenced by the electronic effects of the carboxylate groups, which can be tuned through modifications of the ligand structure.

Research Findings

Recent research has focused on understanding how the electronic effects of bipyridine-dicarboxylate ligands contribute to the properties and reactivity of their metal complexes. One study investigated ruthenium-based molecular water oxidation catalysts that incorporate bipyridine-6,6'-dicarboxylate ligands . This research sought to determine whether electronic effects were contributing to the catalytic activity of complexes like Ru(bda)(pic)₂.

The study found that modifying the electronic properties of the bipyridine backbone significantly affected the Ru(III)/Ru(II) redox couple, demonstrating how ligand electronics influence the properties of the metal center . This understanding can guide the design of more efficient catalysts for water oxidation and other important reactions.

Other research has explored the synthesis of related bipyridine compounds and their metal complexes. For instance, methods for preparing N₁-bda and N₂-bda ligands through multi-step syntheses involving Stille coupling, Ullmann-type homocoupling, and benzylic oxidation have been reported . These synthetic approaches could potentially be adapted for the preparation of dimethyl 2,2'-bipyridine-6,6'-dicarboxylate or its derivatives.

The diverse applications of dimethyl 2,2'-bipyridine-6,6'-dicarboxylate and related compounds highlight their importance in current chemical research and technology development. Continued investigation of these compounds promises to yield new insights and applications in catalysis, materials science, and other fields.

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